Methylsilylidyne tris(trifluoroacetate)
Description
Methylsilylidyne tris(trifluoroacetate) (CAS: 209-023-2) is a silicon-based organometallic compound featuring a methylsilylidyne core (CH3Si≡) coordinated with three trifluoroacetate (CF3COO⁻) groups. The compound’s reactivity likely stems from the interplay between the silicon center and the trifluoroacetate ligands, which may enhance its electrophilicity in organic reactions.
Properties
CAS No. |
429-72-1 |
|---|---|
Molecular Formula |
C7H3F9O6Si |
Molecular Weight |
382.17 g/mol |
IUPAC Name |
[methyl-bis[(2,2,2-trifluoroacetyl)oxy]silyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H3F9O6Si/c1-23(20-2(17)5(8,9)10,21-3(18)6(11,12)13)22-4(19)7(14,15)16/h1H3 |
InChI Key |
MNUAXOMKLTTWDO-UHFFFAOYSA-N |
SMILES |
C[Si](OC(=O)C(F)(F)F)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Canonical SMILES |
C[Si](OC(=O)C(F)(F)F)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |
Other CAS No. |
429-72-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare Methylsilylidyne tris(trifluoroacetate) with structurally or functionally related compounds, including silylating agents, organometallic derivatives, and trifluoroacetate esters/salts.
Trimethylsilyl Trifluoroacetate
- Structure : Trimethylsilyl trifluoroacetate (C5H9F3O2Si) consists of a trimethylsilyl group bonded to a single trifluoroacetate group.
- Applications: Used in derivatization and protecting-group chemistry.
Tributyltin Trifluoroacetate (TBT-OCOCF3)
- Structure: An organotin compound with a tributyltin group and a trifluoroacetate ligand.
- Applications : Investigated in anticancer research. Methylsilylidyne tris(trifluoroacetate) lacks documented biological activity but may serve as a precursor for silicon-based materials rather than biomedical applications.
Phenyl Trifluoroacetate
- Structure: An ester of trifluoroacetic acid and phenol (C8H5F3O2).
- Reactivity : Hydrolyzes to release trifluoroacetic acid, a strong acid used in peptide synthesis .
- Applications : Primarily a laboratory chemical. Methylsilylidyne tris(trifluoroacetate), with its silicon core, may instead participate in silicon-oxygen bond-forming reactions or act as a Lewis acid catalyst.
Trifluoroacetate Salts in Coordination Complexes
- Example: Tris(pyridin-2-ylmethanol)nickel(II) hexafluoridophosphate trifluoroacetate (Ni(C6H7NO)3(C2F3O2)) .
- Role : Trifluoroacetate acts as a counterion, stabilizing the complex via hydrogen bonding.
- Applications : Used in crystallography and coordination chemistry. Methylsilylidyne tris(trifluoroacetate) could serve as a ligand or building block for silicon-metal frameworks.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Reactivity and Stability
Research Findings and Gaps
- Methylsilylidyne Tris(trifluoroacetate): Limited data exist on its synthesis or applications. Its structure suggests utility in silicon-based catalysis or polymer chemistry, but further studies are needed.
- Organometallic Analogues: Tributyltin trifluoroacetate’s cytotoxicity highlights the role of metal centers in bioactivity, whereas Methylsilylidyne’s silicon core may favor material science applications .
- Analytical Methods : Fluorine speciation analysis (e.g., LC-ICP-MS) can detect trifluoroacetate derivatives, suggesting a pathway for characterizing Methylsilylidyne tris(trifluoroacetate) .
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